Bicyclo[2.2.0]hexane-1-carboxylic acid
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Overview
Description
Bicyclo[220]hexane-1-carboxylic acid is a unique bicyclic compound characterized by its rigid structure and carboxylic acid functional group
Mechanism of Action
Target of Action
The primary target of Bicyclo[2.2.0]hexane-1-carboxylic acid is the carbon-carbon (C–C) bonds within its structure . The compound’s structural simplicity and relatively low molecular symmetry allow it to interact with these bonds in a unique way .
Mode of Action
This compound interacts with its targets through a process known as multimodal activation . This involves applying mechanical force across distinctive C–C bonds to trigger different reaction pathways . These pathways include retro-[2+2] cycloreversion, 1,3-allylic migration, and retro-4π ring-opening reactions .
Biochemical Pathways
The activation of this compound results in a variety of biochemical pathways. Each mode of activation results in a unique reaction, entailing retro-[2+2] cycloreversion, 1,3-allylic migration, and 4π-electrocyclic ring-opening reactions . These reactions highlight the possibility of accessing diversified reactivity with reactions of dissimilar mechanisms .
Pharmacokinetics
The pharmacokinetics of Bicyclo[22The compound’s unique structure and mode of action suggest that these properties could be influenced by factors such as the compound’s molecular symmetry and the specific c–c bonds that are targeted for activation .
Result of Action
The result of this compound’s action is the activation of multiple unique reaction pathways from the same mechanophore . This leads to a variety of chemical transformations, each resulting from a different mode of activation .
Action Environment
The action of this compound is influenced by environmental factors such as the application of mechanical force . This force is applied across distinctive C–C bonds, triggering different reaction pathways . The compound’s effectiveness and stability may also be influenced by these environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.0]hexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with maleic anhydride to form the bicyclic structure. Subsequent hydrolysis of the anhydride yields the carboxylic acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by purification processes such as recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[2.2.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid to alcohols or other reduced forms.
Substitution: The hydrogen atoms on the bicyclic ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents and catalysts are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted bicyclic compounds .
Scientific Research Applications
Bicyclo[2.2.0]hexane-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug design.
Industry: Utilized in the production of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Bicyclo[1.1.1]pentane: Known for its strained ring system and unique properties.
Bicyclo[3.2.1]octane: A larger bicyclic compound with additional carbon atoms.
Properties
IUPAC Name |
bicyclo[2.2.0]hexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6(9)7-3-1-5(7)2-4-7/h5H,1-4H2,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUAGBTZSWQQUDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79368-50-6 |
Source
|
Record name | bicyclo[2.2.0]hexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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